

Application Note: Structure Elucidation of Deoxymulundocandin using GC-MS and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Deoxymulundocandin	
Cat. No.:	B1670257	Get Quote

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Introduction

Deoxymulundocandin is a cyclic lipopeptide belonging to the echinocandin class of antifungal agents. These compounds are of significant interest in drug development due to their potent activity against a broad range of pathogenic fungi. The structural characterization of novel echinocandins like **deoxymulundocandin** is crucial for understanding their structure-activity relationships and for the development of new, more effective antifungal drugs. This application note provides a detailed overview of the analytical methodologies, specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the complete structure elucidation of **deoxymulundocandin**.

Deoxymulundocandin, with a molecular formula of C48H77N7O15 and a molecular weight of 991 Da, was first isolated from a fungal culture of Aspergillus sydowii.[1] Its structure was established through a combination of chemical degradation and spectroscopic techniques.[1] This document outlines the protocols for these analyses and presents the expected data in a clear, tabular format.

Structural Overview



The structure of **deoxymulundocandin** is comprised of a cyclic hexapeptide core acylated with a fatty acid side chain. Through extensive analysis, the fatty acid component has been identified as 12-methyltetradecanoic acid.[1] A key structural feature that distinguishes **deoxymulundocandin** from its close analog, mulundocandin, is the presence of a 3-hydroxyhomotyrosine residue in place of a 3,4-dihydroxyhomotyrosine residue.[1]

Data Presentation

Table 1: Key Physicochemical and Mass Spectrometric

Data for Deoxymulundocandin

Property	Value	Reference
Molecular Formula	C48H77N7O15	[1]
Molecular Weight	991 g/mol	[1]
High-Resolution FAB-MS	(M+Li)+ at m/z 998.552	[1]
Fatty Acid Component	12-methyltetradecanoic acid	[1]
Key Differentiating Amino Acid	3-hydroxyhomotyrosine	[1]

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Key Moieties of Deoxymulundocandin

Note: The following chemical shifts are predicted based on the known structure of **deoxymulundocandin** and typical values for its constituent amino acids and fatty acid. Actual experimental values may vary depending on the solvent and other experimental conditions.



Moiety	Atom	Expected ¹ H Chemical Shift (ppm)	Expected ¹³ C Chemical Shift (ppm)
12- Methyltetradecanoic Acid			
CH3 (terminal)	~0.85 (d)	~22.5	_
CH (branched)	~1.50 (m)	~34.5	_
(CH2)n	~1.25 (br s)	~29.0 - 30.0	_
α-CH2	~2.20 (t)	~36.0	_
C=O	-	~175.0	_
3- Hydroxyhomotyrosine			_
α-Н	~4.50 (dd)	~55.0	
β-Н	~2.90 (m), ~3.10 (m)	~38.0	_
Aromatic H (ortho to OH)	~6.70 (d)	~115.0	_
Aromatic H (meta to OH)	~7.00 (d)	~130.0	_
Aromatic C-OH	-	~155.0	_
Threonine			_
α-Η	~4.20 (d)	~60.0	
β-Н	~4.10 (m)	~68.0	_
у-СН3	~1.20 (d)	~20.0	_
Serine			_
α-Н	~4.40 (m)	~57.0	_
β-Н	~3.80 (m)	~62.0	_



4-Hydroxyproline		
α-Н	~4.30 (t)	~61.0
β-Н	~2.10 (m), ~2.30 (m)	~39.0
у-Н	~4.40 (br s)	~71.0
δ-Н	~3.50 (m), ~3.60 (m)	~54.0
4,5-Dihydroxyornithine		
α-Н	~4.10 (m)	~54.0
β-Н	~1.80 (m), ~1.90 (m)	~29.0
у-Н	~3.90 (m)	~70.0
δ-Η	~4.00 (m)	~72.0
ε-Η	~3.20 (m)	~41.0

Experimental Protocols GC-MS Analysis of the Fatty Acid Side Chain

- 1. Hydrolysis of the Lipopeptide:
- Weigh approximately 1-2 mg of purified **deoxymulundocandin** into a screw-capped vial.
- Add 1 mL of 6 M HCl.
- Seal the vial tightly and heat at 110°C for 24 hours to hydrolyze the amide and ester bonds.
- After cooling, extract the fatty acid by partitioning with an organic solvent such as hexane or diethyl ether (3 x 1 mL).
- Combine the organic layers and evaporate the solvent under a stream of nitrogen.
- 2. Derivatization of the Fatty Acid:



- To the dried fatty acid residue, add 200 μL of a methylation agent, such as 2% methanolic sulfuric acid or a commercially available reagent like (trimethylsilyl)diazomethane.
- For silylation, use a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the reaction mixture at 60°C for 30 minutes.
- Evaporate the reagent under a stream of nitrogen.
- Re-dissolve the resulting fatty acid methyl ester (FAME) or trimethylsilyl (TMS) ester in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
- 3. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Oven Program:
 - Initial temperature: 100°C, hold for 2 min.
 - Ramp 1: 10°C/min to 250°C, hold for 5 min.
 - Ramp 2: 20°C/min to 300°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-550.
- Ion Source Temperature: 230°C.



• Quadrupole Temperature: 150°C.

4. Data Analysis:

 The structure of the fatty acid is determined by the fragmentation pattern of its methyl or TMS ester. For 12-methyltetradecanoic acid methyl ester, characteristic fragments would include the molecular ion peak and fragments resulting from cleavage at the branched methyl group. Comparison of the obtained mass spectrum with a library of known fatty acid methyl esters (e.g., NIST/Wiley) will confirm the identity.

NMR Spectroscopy for Complete Structure Elucidation

- 1. Sample Preparation:
- Dissolve 5-10 mg of purified **deoxymulundocandin** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- Transfer the solution to a 5 mm NMR tube.
- 2. NMR Instrumentation and Experiments:
- Spectrometer: Bruker Avance III 600 MHz spectrometer (or higher field) equipped with a cryoprobe.
- 1D NMR:
 - ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all proton signals.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons within the amino acid residues and the fatty acid chain.



- TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within an entire amino acid residue).
- HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons. This is crucial for sequencing the peptide core
 and linking the fatty acid to the N-terminus.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for defining the 3D conformation of the cyclic peptide.
- 3. Data Analysis and Structure Elucidation:
- The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals.
- COSY and TOCSY spectra are used to piece together the individual amino acid spin systems.
- HSQC and HMBC data are then used to assemble the amino acid sequence and to connect the fatty acid chain to the N-terminal amino acid.
- NOESY/ROESY data provides through-space correlations that help to define the overall three-dimensional structure of the molecule.

Visualization of Experimental Workflows

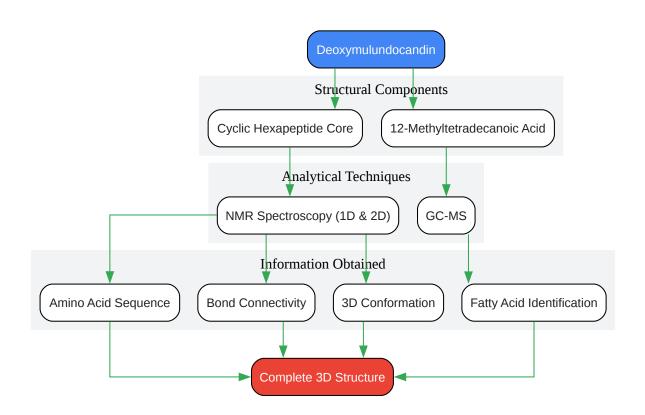


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Caption: Workflow for the GC-MS analysis of the fatty acid side chain.





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References

- 1. researchgate.net [researchgate.net]
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